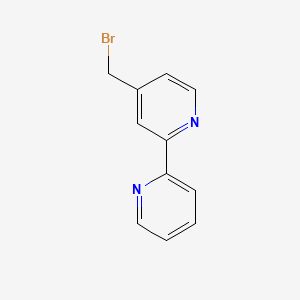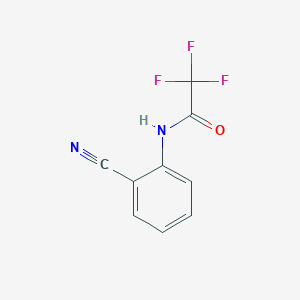
4-(Bromomethyl)-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-2,2'-bipyridine is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromomethyl group attached to the pyridine ring, which makes it a valuable intermediate in organic synthesis. The compound’s structure allows it to participate in various chemical reactions, making it useful in multiple scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,2'-bipyridine typically involves the bromination of a suitable precursor. One common method involves the reaction of 2-(2-pyridyl)pyridine with bromine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure the selective bromination of the methyl group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and reaction times. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and yield of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-2,2'-bipyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
The major products formed from these reactions include azides, thiols, amines, and various substituted pyridines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-2,2'-bipyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is involved in the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and dyes
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-2,2'-bipyridine largely depends on the specific application and the target moleculeThis reactivity is exploited in various synthetic and biological applications to modify or inhibit specific molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromomethylbenzoic Acid: Similar in structure but with a carboxylic acid group instead of a pyridine ring.
2-Bromomethylpyridine: Lacks the additional pyridine ring, making it less versatile in some applications.
4-Bromomethyl-6,7-dimethoxycoumarin: Contains a coumarin ring, which imparts different chemical properties and applications
Uniqueness
4-(Bromomethyl)-2,2'-bipyridine is unique due to its dual pyridine rings, which enhance its reactivity and versatility in synthetic applications. This structural feature allows for more complex and diverse chemical transformations compared to simpler bromopyridines .
Eigenschaften
Molekularformel |
C11H9BrN2 |
|---|---|
Molekulargewicht |
249.11 g/mol |
IUPAC-Name |
4-(bromomethyl)-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C11H9BrN2/c12-8-9-4-6-14-11(7-9)10-3-1-2-5-13-10/h1-7H,8H2 |
InChI-Schlüssel |
MKMMPNWLSMTCLW-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)CBr |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine](/img/structure/B1638821.png)
![N'-[(E)-(5-Ethyl-2-thienyl)methylene]cyclopropanecarbohydrazide](/img/structure/B1638827.png)


![2-[5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1638838.png)


![1-Amino-3-[(E)-anthracen-9-ylmethylideneamino]urea](/img/structure/B1638857.png)



![Allyl [(4-amino-5-benzyl-2-pyrimidinyl)sulfanyl]acetate](/img/structure/B1638882.png)
![7-Methoxythieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1638884.png)
